molecular formula C12H10N2O3 B13745837 Acetamide, N-(1-naphthyl)-2-nitro- CAS No. 101651-40-5

Acetamide, N-(1-naphthyl)-2-nitro-

Cat. No.: B13745837
CAS No.: 101651-40-5
M. Wt: 230.22 g/mol
InChI Key: DQVOJTDRCCZEJJ-UHFFFAOYSA-N
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Description

Acetamide, N-(1-naphthyl)-2-nitro- is an organic compound with the molecular formula C12H11NO3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-naphthyl group, and a nitro group is attached to the second carbon of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-naphthyl)-2-nitro- typically involves the nitration of N-(1-naphthyl)acetamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the naphthyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-naphthyl)-2-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthylacetamide derivatives.

Scientific Research Applications

Acetamide, N-(1-naphthyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-naphthyl)-2-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)acetamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(2-Naphthyl)acetamide: The position of the naphthyl group affects its chemical properties and reactivity.

    N-(1-Naphthyl)-2-aminoacetamide: Contains an amino group instead of a nitro group, leading to different biological activities.

Uniqueness

Acetamide, N-(1-naphthyl)-2-nitro- is unique due to the presence of both the naphthyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

101651-40-5

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-naphthalen-1-yl-2-nitroacetamide

InChI

InChI=1S/C12H10N2O3/c15-12(8-14(16)17)13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,15)

InChI Key

DQVOJTDRCCZEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C[N+](=O)[O-]

Origin of Product

United States

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